molecular formula C12H18N2O2 B2629255 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one CAS No. 1343343-22-5

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one

Cat. No.: B2629255
CAS No.: 1343343-22-5
M. Wt: 222.288
InChI Key: RNXBAPKINSVSJX-UHFFFAOYSA-N
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Description

“4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one” is an organic chemical compound . It has a molecular formula of C12H18N2O2 and a molecular weight of 222.28 .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including “this compound”, has been a topic of interest in recent years . For instance, Maftei C. V. et al. reported the synthesis of a similar compound, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline . Another study mentioned the synthesis of a vinyl oxadiazole at low temperature (-10°C) for a short reaction time (30 min), using THF as solvent .


Molecular Structure Analysis

The molecule presents a C12-O2 double bond with an angle C9-C12-O2 of 124.87(11)° .

Scientific Research Applications

Synthesis and Antitumor Activity

One study focused on the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. These compounds, derived from "4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one," were tested for antitumor activity against a panel of 11 cell lines in vitro. One of the compounds showed potent antitumor activity with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).

Electrochemical Properties

Another study explored the synthesis and electrochemical properties of a new benzimidazole derivative as the acceptor unit in donor–acceptor–donor type polymers. This research highlights the versatility of 1,2,4-oxadiazole compounds in developing materials with specific electrochemical and optical properties, which could have applications in electronic devices (Ozelcaglayan et al., 2012).

Antioxidant Activity

A study on the synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties evaluated their antioxidant activity. The compounds displayed significant free-radical scavenging ability, underscoring the potential of 1,2,4-oxadiazole derivatives in antioxidant applications (Shakir et al., 2014).

Metabolic Studies

An in vitro study of the metabolism of a novel dipeptidyl peptidase-4 inhibitor, which contains a 1,3,4-oxadiazole ring, was conducted using a hepatic microsomal system. The study identified six metabolites, highlighting the compound's metabolic pathways and the role of the oxadiazole ring in its stability and activity (Yoo et al., 2008).

Future Directions

The 1,2,4-oxadiazole heterocyclic ring, which is present in “4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one”, has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years , indicating a promising future direction for this class of compounds.

Properties

IUPAC Name

4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)11-13-10(16-14-11)8-4-6-9(15)7-5-8/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXBAPKINSVSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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